An In-depth Technical Guide to the Synthesis and Characterization of Bovine Serum Albumin-Cy5.5
An In-depth Technical Guide to the Synthesis and Characterization of Bovine Serum Albumin-Cy5.5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bovine Serum Albumin (BSA)-Cy5.5 conjugates. BSA, a widely used protein in biomedical research due to its biocompatibility and availability, is covalently labeled with the near-infrared fluorescent dye Cyanine 5.5 (Cy5.5). This conjugation results in a versatile tool for a variety of applications, including in vivo imaging, drug delivery tracking, and cellular uptake studies. The near-infrared properties of Cy5.5 allow for deep tissue penetration and reduced background autofluorescence, making it particularly valuable for small animal imaging.[1][2][3]
Synthesis of BSA-Cy5.5 Conjugate
The synthesis of BSA-Cy5.5 involves the covalent linkage of a reactive Cy5.5 dye to the BSA protein. The most common method utilizes an N-hydroxysuccinimide (NHS) ester of Cy5.5, which reacts with primary amine groups (lysine residues) on the surface of the BSA molecule to form a stable amide bond.
Experimental Protocol
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
Cy5.5 NHS ester
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction tubes
-
Rotary shaker or mixer
Procedure:
-
BSA Solution Preparation:
-
Dissolve BSA in PBS (pH 7.2-7.4) to a final concentration of 5-10 mg/mL.
-
If the BSA solution contains interfering substances like Tris or glycine, perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a desalting column or dialysis.[4]
-
-
Cy5.5 NHS Ester Solution Preparation:
-
Immediately before use, dissolve the Cy5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the Cy5.5 NHS ester solution to the BSA solution while gently vortexing. A common starting point is a 5 to 10-fold molar excess of dye to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing on a rotary shaker.[4]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography (desalting) column (e.g., Sephadex G-25) according to the manufacturer's instructions.[5][6] Equilibrate the column with PBS (pH 7.2-7.4).[7]
-
Apply the reaction mixture to the top of the equilibrated column.
-
Elute the conjugate with PBS (pH 7.2-7.4). The larger BSA-Cy5.5 conjugate will elute first, while the smaller, unconjugated Cy5.5 dye will be retained and elute later.[7]
-
Collect the fractions and monitor the separation by observing the blue color of the conjugate and the free dye. The first colored fraction to elute is typically the desired conjugate.
-
-
Storage:
-
Store the purified BSA-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) or storing in aliquots at -20°C.[8]
-
Characterization of BSA-Cy5.5 Conjugate
Thorough characterization is essential to ensure the quality and functionality of the synthesized BSA-Cy5.5 conjugate. The following techniques are commonly employed:
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to confirm the successful conjugation and to determine the degree of labeling (DOL), which is the average number of dye molecules per BSA molecule.
Experimental Protocol:
-
Measure the absorbance of the purified BSA-Cy5.5 conjugate solution using a spectrophotometer.
-
Record the absorbance at 280 nm (protein absorbance maximum) and at the absorbance maximum of Cy5.5 (approximately 675 nm).[8]
-
Calculate the concentration of BSA and Cy5.5 using the Beer-Lambert law (A = εcl), with the respective molar extinction coefficients.
-
Molar extinction coefficient of BSA at 280 nm: ~43,824 M⁻¹cm⁻¹
-
Molar extinction coefficient of Cy5.5 at ~675 nm: ~250,000 M⁻¹cm⁻¹
-
-
A correction factor is needed for the absorbance at 280 nm, as the Cy5.5 dye also absorbs at this wavelength. The corrected protein absorbance (A_protein) can be calculated as: A_protein = A₂₈₀ - (A_dye × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).
-
The Degree of Labeling (DOL) can be calculated using the following formula: DOL = (A_dye × ε_protein) / ((A_protein) × ε_dye)
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| BSA Absorbance Peak | ~280 nm | [9] |
| Cy5.5 Absorbance Peak | ~675 nm | [8] |
| Degree of Labeling (DOL) | 2-7 dyes/BSA molecule | [8] |
Fluorescence Spectroscopy
Fluorescence spectroscopy confirms the fluorescent properties of the conjugate.
Experimental Protocol:
-
Dilute the BSA-Cy5.5 conjugate in PBS (pH 7.4) to a suitable concentration.
-
Excite the sample at the excitation maximum of Cy5.5 (~675 nm).[8]
-
Record the emission spectrum from approximately 680 nm to 800 nm.
-
The emission maximum should be observed around 694 nm.[8]
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Excitation Maximum (Ex) | ~675 nm | [8] |
| Emission Maximum (Em) | ~694 nm | [8] |
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to assess the purity and molecular weight of the conjugate.
Experimental Protocol:
-
Prepare a polyacrylamide gel (e.g., 10% or 12%) with a stacking gel.[10]
-
Mix the BSA-Cy5.5 conjugate with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).[10]
-
Heat the samples at 95°C for 5 minutes to denature the protein.[10]
-
Load the samples and a molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom.[11]
-
Visualize the protein bands by Coomassie Blue staining or by fluorescence imaging of the gel (if the system is equipped with the appropriate filters for Cy5.5). The BSA-Cy5.5 conjugate should appear as a single band with a slightly higher molecular weight than unconjugated BSA (~66.5 kDa).[12][13][14]
Quantitative Data Summary:
| Parameter | Expected Result | Reference |
| Molecular Weight of BSA | ~66.5 kDa | [12] |
| BSA-Cy5.5 Conjugate | Single band, slightly higher MW than BSA | [12] |
Dynamic Light Scattering (DLS)
DLS is employed to determine the hydrodynamic diameter and size distribution of the BSA-Cy5.5 conjugate, which is particularly relevant if it is intended for use in nanoparticle formulations.
Experimental Protocol:
-
Dilute the BSA-Cy5.5 conjugate in a suitable buffer (e.g., PBS) and filter through a 0.22 µm filter to remove any aggregates.
-
Place the sample in a DLS cuvette and perform the measurement according to the instrument's instructions.
-
The analysis will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.[15]
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter (Z-average) | Varies with formulation, typically 10-200 nm for nanoparticles | [1][15] |
| Polydispersity Index (PDI) | < 0.3 for monodisperse samples | [16] |
| Zeta Potential | Varies with buffer pH, typically negative at neutral pH | [15][16] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for BSA-Cy5.5 synthesis and characterization.
Application in Tumor Targeting via EPR Effect
BSA-Cy5.5 is often used to study the Enhanced Permeability and Retention (EPR) effect in tumors, a key principle in passive drug targeting.
Caption: BSA-Cy5.5 targeting tumors via the EPR effect for imaging.
References
- 1. BJNANO - Fluorescent bioinspired albumin/polydopamine nanoparticles and their interactions with Escherichia coli cells [beilstein-journals.org]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. goldbio.com [goldbio.com]
- 7. lcms.cz [lcms.cz]
- 8. BSA, Cy5.5 labeled [nanocs.net]
- 9. wwjmrd.com [wwjmrd.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. ccamp.res.in [ccamp.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Analysis of bovine serum albumin (BSA) samples by polyacrylamide gel electrophoresis (PAGE). - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
